

Navigating the CA 72-4 Assay: A Technical Support Guide

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Compound of Interest		
Compound Name:	AKE-72	
Cat. No.:	B12386394	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the Cancer Antigen 72-4 (CA 72-4) assay, a vital tool in oncology research and clinical monitoring. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the CA 72-4 assay and what is its primary application?

The CA 72-4 assay is an immunoassay designed to quantify the level of Tumor-Associated Glycoprotein 72 (TAG-72) in human serum and plasma.[1][2] It is widely utilized for monitoring patients with gastric and ovarian cancers.[1][2]

Q2: What are the key components of the ARCHITECT CA 72-4 assay?

The ARCHITECT CA 72-4 assay is a fully automated chemiluminescent immunoassay.[1][2] It employs two monoclonal antibodies, B72.3 and CC49, which recognize different glycochain epitopes on the TAG-72 antigen.[1][2] Acridinium is used as the tracer molecule for signal detection, which notably avoids interference from biotin.[1]

Q3: What is the measurement range of the ARCHITECT CA 72-4 assay?



The effective measurement range of the ARCHITECT CA 72-4 assay is 0.95–200.00 U/mL.[1] [2] An automated 1:3 dilution feature can extend this range up to 600 U/mL.[1]

Q4: Can I use different types of specimen tubes with this assay?

Yes, the ARCHITECT CA 72-4 assay has been shown to be compatible with various types of sample collection tubes without significant differences in results.[1]

Q5: How can I be sure my assay is performing correctly?

Regular use of controls is crucial for evaluating assay calibration. The ARCHITECT CA 72-4 assay includes controls at low, medium, and high concentrations (7, 35, and 150 U/mL, respectively).[1] It is recommended to test a single sample of each control level once every 24 hours.[1]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Inconsistent or unexpected results	Inadequate mixing of reagents, particularly magnetic particles.	Ensure thorough but gentle mixing of the magnetic particle solution until it is homogenous and free of clumps.[3]
Use of reagents from different kit lot numbers.	Do not combine or interchange reagents from different kit lots. [3]	
Presence of air bubbles in reagent, calibrator, or control vials.	Carefully inspect all vials for air bubbles before loading them onto the instrument.[3]	
Sample degradation or contamination.	Avoid using heat-inactivated, mixed, contaminated, or hemolyzed samples. Ensure frozen samples are completely thawed and well-mixed before use.[3]	
Samples left at room temperature for extended periods.	Test samples, calibrators, and controls within 2 hours of being placed on the ECL platform to prevent volatilization.[3]	-
High background signal	Improper washing steps.	Ensure the instrument's washing system is functioning correctly and that wash buffers are properly prepared and dispensed.
Contamination of reagents or disposables.	Use fresh, dedicated pipette tips for each sample, control, and reagent. Ensure a clean work environment.	
Low signal or sensitivity	Incorrect sample dilution.	If sample concentrations exceed the upper limit of the assay (120.0 U/mL for the



		ECL-based kit), perform appropriate dilutions before measurement.[3]
Degraded reagents.	Check the expiration dates of all reagents and store them according to the manufacturer's instructions.	
Discrepancies with other CA 72-4 assay methods	Methodological differences and antibody specificity.	Be aware that results from different manufacturers' assays may vary. Direct comparisons should not be made, and a new baseline should be established if changing assay methods during patient monitoring.[3][4]

Assay Performance and Optimization

The performance of a CA 72-4 assay is critical for its clinical utility. The ARCHITECT CA 72-4 assay has demonstrated high precision and sensitivity.

Performance Metric	ARCHITECT CA 72-4 Assay
Limit of Blank (LoB)	0.09 U/mL[1][2]
Limit of Detection (LoD)	0.18 U/mL[1][2]
Limit of Quantitation (LoQ)	0.95 U/mL[1][2]
Precision (CV%)	Minimum of 1.1% for samples > 4 U/mL[1][2]
Biotin Tolerance	High, up to 4875 mg/mL[1][2]
Correlation with Elecsys CA 72-4	Correlation coefficient: 0.95[1][2]

Optimization Strategy:



To ensure optimal assay performance, follow a three-step optimization process for kinase reactions, which can be adapted for immunoassays:

- Optimize Reaction Time and Enzyme/Antibody Concentration: Perform simultaneous optimization to find the ideal incubation time and concentration of key reagents.[5]
- Optimize Substrate/Antigen Concentration: Determine the optimal concentration of the analyte or its detection substrate.[5]
- Determine Z'-factor: Assess the quality and robustness of the optimized assay to ensure it is suitable for your screening purposes.[5]

Experimental Protocols ARCHITECT CA 72-4 Assay Protocol

This is a fully automated procedure performed by the ARCHITECT i2000SR and i1000SR instruments.[1] The assay is completed within 29 minutes with a throughput of 200 tests per hour.[1]

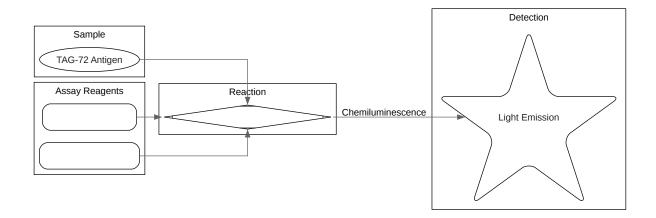
- Sample Preparation: Use serum or plasma samples. Ensure samples are at room temperature before testing.[3]
- Reagent Loading: Load the ARCHITECT CA 72-4 reagent kit, including microparticles, conjugate, and ancillary reagents, onto the instrument.
- Calibration and Controls: Run calibrators (0, 5, 15, 50, 150, and 300 U/mL) and controls (7, 35, and 150 U/mL) as prompted by the system software.[1]
- Assay Execution (Automated):
 - The instrument pipettes the sample, anti-TAG-72 coated paramagnetic microparticles, and acridinium-labeled anti-TAG-72 conjugate into a reaction vessel.
 - The TAG-72 antigen in the sample binds to the microparticles and the conjugate, forming a sandwich complex.
 - Magnetic separation and wash steps remove unbound materials.



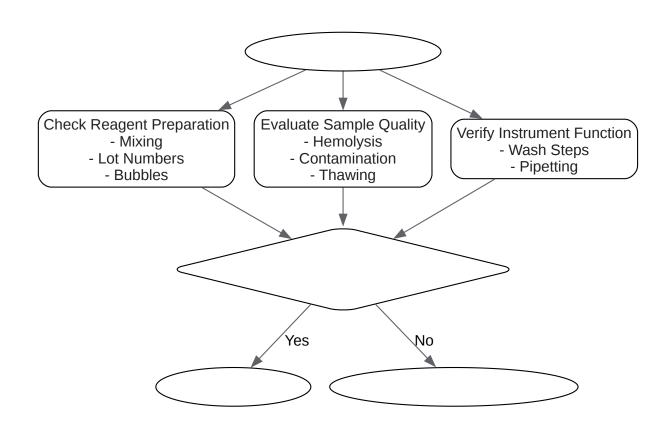
- Pre-trigger and trigger solutions are added to initiate the chemiluminescent reaction.
- The resulting light emission is measured by the instrument's optical system.
- Data Analysis: The system software calculates the CA 72-4 concentration in the sample based on the calibration curve.

Visualizing Assay Principles and Workflows









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